![molecular formula C17H25NO3 B14478762 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol CAS No. 65620-14-6](/img/structure/B14478762.png)
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol is a complex organic compound characterized by its unique spiro structure. This compound features a phenol group attached to a spirocyclic system containing a dimethylamino group and a dioxaspiro moiety. The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(Dimethylamino)-1,5-dioxaspiro[55]undecan-9-yl]phenol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity for various targets, modulating biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
- 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane
Uniqueness
Compared to these similar compounds, 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol stands out due to the presence of the phenol and dimethylamino groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
65620-14-6 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-[9-(dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C17H25NO3/c1-18(2)16(14-5-3-6-15(19)13-14)7-9-17(10-8-16)20-11-4-12-21-17/h3,5-6,13,19H,4,7-12H2,1-2H3 |
Clave InChI |
XWCGVLITHHOTAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCC2(CC1)OCCCO2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



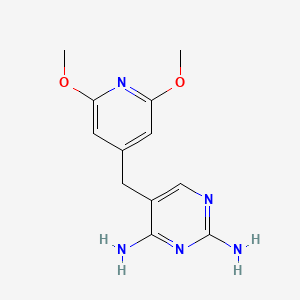
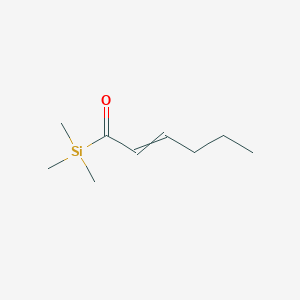
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)


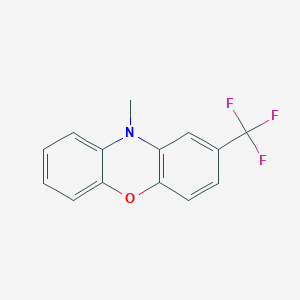
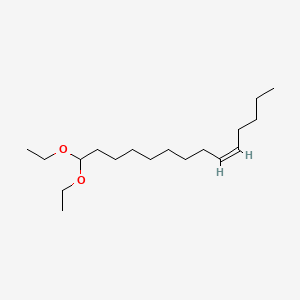
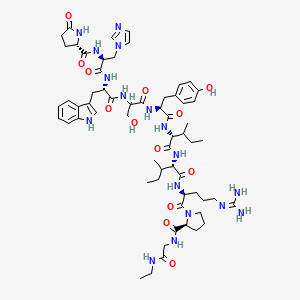



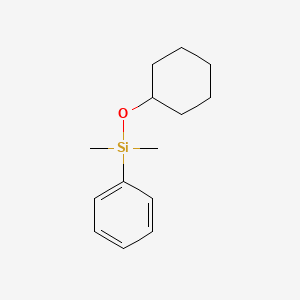
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
